
(S)-(+)-N,S-Dimethyl-S-phenylsulfoximine
Overview
Description
(S)-(+)-N,S-Dimethyl-S-phenylsulfoximine is a chiral organosulfur compound characterized by the presence of a sulfoximine functional group. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. The sulfoximine group consists of a sulfur atom bonded to an imine (NH) and an oxygen atom, with the sulfur atom also bonded to a phenyl group and two methyl groups. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine typically involves the oxidation of sulfoxides or sulfides. One common method is the oxidation of N,S-dimethyl-S-phenylsulfoximine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to obtain the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-N,S-Dimethyl-S-phenylsulfoximine undergoes various chemical reactions, including:
Oxidation: The sulfoximine group can be further oxidized to form sulfonimidates or sulfonimidamides.
Reduction: Reduction of the sulfoximine group can yield sulfoxides or sulfides.
Substitution: The phenyl group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions include sulfonimidates, sulfonimidamides, sulfoxides, and substituted derivatives of this compound.
Scientific Research Applications
Major Reactions
The compound undergoes various chemical reactions:
- Oxidation : Can yield sulfonimidates or sulfonimidamides.
- Reduction : Can be reduced to form sulfoxides or sulfides.
- Substitution : The phenyl or methyl groups can be substituted with other functional groups under specific conditions.
Asymmetric Synthesis
(S)-(+)-N,S-Dimethyl-S-phenylsulfoximine serves as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products, which are crucial in the development of pharmaceuticals .
Catalysis
The compound acts as a ligand in various catalytic processes, enhancing reaction selectivity and efficiency. Its ability to form coordination complexes with metal ions allows it to participate effectively in catalysis .
Research indicates potential biological activities for this compound:
- It has been explored for its role in drug discovery, particularly in enhancing the aqueous solubility of compounds while maintaining their potency .
- Studies have shown that its derivatives may possess anti-cancer properties, making it a candidate for further therapeutic exploration.
Industrial Applications
In industrial settings, this compound is utilized as a precursor for synthesizing other organosulfur compounds. Additionally, it serves as an additive in lubricants to improve performance characteristics.
Case Study 1: Drug Discovery
A notable study highlighted the replacement of a sulfone with a sulfoximine in a drug candidate, which resulted in increased solubility and maintained biological activity. This compound has advanced to clinical trials, demonstrating the practical implications of utilizing sulfoximines in pharmaceutical development .
Case Study 2: Stereospecific Reactions
Research has demonstrated the effectiveness of this compound in stereospecific nucleophilic aromatic substitution (SNAr) reactions. The compound was successfully employed to introduce sulfonimidoyl functional groups into various substrates, showcasing its versatility in synthetic applications .
Mechanism of Action
The mechanism of action of (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine involves its interaction with molecular targets through the sulfoximine group. The sulfur atom can form coordination complexes with metal ions, while the imine and oxygen atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds have a similar sulfur (VI) center but differ in their substituents and reactivity.
Sulfonimidamides: These are closely related to sulfoximines and share similar chemical properties and applications.
Sulfoxides and Sulfides: These compounds are precursors or reduction products of sulfoximines and have distinct reactivity profiles.
Uniqueness
(S)-(+)-N,S-Dimethyl-S-phenylsulfoximine is unique due to its chiral nature and the presence of both imine and oxygen functionalities. This combination allows for diverse reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
methyl-methylimino-oxo-phenyl-λ6-sulfane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWUXWSLVBGOIX-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=[S@](=O)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33993-53-2 | |
Record name | (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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